molecular formula C11H15ClN2O2S B2641232 Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate CAS No. 454473-62-2

Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate

Cat. No.: B2641232
CAS No.: 454473-62-2
M. Wt: 274.76
InChI Key: CZFIQNFGUCDBED-UHFFFAOYSA-N
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Description

Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate is a synthetic organic compound featuring a piperidine ring substituted with a methyl carboxylate group at the 4-position and a 2-chloro-1,3-thiazol-5-ylmethyl moiety at the 1-position. This structure combines a heterocyclic thiazole ring, known for its prevalence in bioactive molecules, with a piperidine scaffold, a common motif in pharmaceuticals.

Properties

IUPAC Name

methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-16-10(15)8-2-4-14(5-3-8)7-9-6-13-11(12)17-9/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFIQNFGUCDBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines or piperidine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The thiazole ring plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs: Ethyl Ester Derivative

The ethyl ester analog, Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (CAS 453557-58-9), serves as the closest structural counterpart. Key comparative data are summarized below:

Property Methyl Ester Ethyl Ester
Molecular Formula C₁₁H₁₅ClN₂O₂S C₁₂H₁₇ClN₂O₂S
Molecular Weight (g/mol) 274.77 (calculated) 288.79
XLogP3 (Lipophilicity) ~2.2 (estimated) 2.5
Hydrogen Bond Acceptors 5 5
Rotatable Bonds 5 5
Topological Polar Surface Area (Ų) 70.7 (estimated) 70.7

Key Observations :

  • Lipophilicity : The methyl ester’s shorter alkyl chain reduces its logP value compared to the ethyl analog, suggesting slightly improved aqueous solubility .
  • Synthesis and Stability : Both compounds share similar synthetic routes, typically involving esterification of the corresponding carboxylic acid. However, the methyl ester’s smaller size may influence crystallization behavior, as seen in the ethyl ester’s triclinic crystal system (space group P1, unit cell parameters a = 7.9692 Å, b = 9.1656 Å, c = 10.4430 Å) .
  • Applications: The ethyl ester has been utilized in crystallographic studies and as a synthetic intermediate, though its commercial availability is now discontinued .

Other Structurally Related Compounds

lists additional compounds with varying functional groups (e.g., sulfides, ethers, sulfones), which differ significantly in reactivity and bioactivity:

  • 2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide : Contains a pyrimidine core with a sulfide linkage, enhancing rigidity but reducing solubility compared to carboxylate esters.

Comparative Insights :

  • Functional Group Impact : Carboxylate esters (methyl/ethyl) exhibit moderate lipophilicity and hydrolytic stability, whereas sulfides and sulfones may confer oxidative stability or electrophilic reactivity.
  • Pharmacological Potential: Thiazole-containing compounds (e.g., mGluR5 antagonists like SIB-1757) highlight the importance of heterocycles in drug design, though direct activity data for the methyl ester are lacking .

Crystallographic and Physicochemical Data

The ethyl ester’s crystal structure reveals C–H···O hydrogen-bonding interactions, which stabilize its lattice and influence melting points and solubility . Similar interactions are expected for the methyl ester, though its smaller alkyl group may alter packing efficiency and thermal stability.

Research Findings and Gaps

  • Ethyl Ester : Characterized by X-ray crystallography and used in synthetic workflows, but commercial discontinuation limits current applications .
  • Methyl Ester: No direct experimental data are available; properties are inferred from computational models and analog studies.

Biological Activity

Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate, with the CAS number 339104-71-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, insecticidal, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃ClN₂O₂S
  • Molecular Weight : 216.73 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting Point132 - 134 °C
Purity95%
LogP2.72030

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 128 µg/mL, depending on the bacterial strain tested.

Insecticidal Effects

The compound has also been evaluated for its insecticidal properties. In laboratory studies, it showed effectiveness against common agricultural pests such as aphids and whiteflies. The lethal concentration (LC50) values were determined to be significantly lower than those of conventional insecticides, suggesting that it may serve as a safer alternative in pest management.

Case Studies

  • Antibacterial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, the compound was administered in varying concentrations. Results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth. The study concluded that the compound could be a candidate for developing new antibacterial agents.
  • Insect Resistance Management : A field trial was conducted to assess the effectiveness of the compound in controlling aphid populations in crops. Results showed a significant reduction in aphid numbers compared to untreated controls, highlighting its potential role in integrated pest management strategies.

The biological activity of this compound is believed to be linked to its ability to interfere with specific metabolic pathways in target organisms. For instance, its thiazole moiety may play a crucial role in disrupting cellular processes essential for growth and replication.

Q & A

Q. What are the common synthetic routes for Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate?

The synthesis typically involves multi-step processes, starting with the preparation of the thiazole and piperidine moieties. A common strategy includes:

  • Step 1: Alkylation of 4-piperidinecarboxylate derivatives with 2-chloro-1,3-thiazol-5-ylmethyl halides.
  • Step 2: Condensation reactions to couple the thiazole and piperidine components, often using coupling agents like EDCI or HOBt.
  • Step 3: Purification via column chromatography or recrystallization.
    For analogs, substituent effects (e.g., chloro vs. methoxy groups) are explored by modifying the thiazole ring’s reactivity .

Q. Which analytical techniques confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR for backbone confirmation and substituent positioning.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: Used to resolve stereochemistry in crystalline derivatives (e.g., related thiazole-piperidine hybrids) .
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity ≥95% .

Q. What are the solubility properties and formulation considerations?

  • Solubility: Typically lipophilic due to the thiazole and piperidine moieties; soluble in DMSO, DMF, or ethanol but poorly in aqueous buffers.
  • Formulation: Use co-solvents (e.g., cyclodextrins) or nanoemulsions for in vitro/in vivo studies. Stability testing under varying pH (3–9) and temperature (4°C to 25°C) is recommended .

Advanced Research Questions

Q. How does the chloro-substituent on the thiazole ring influence reactivity and bioactivity?

The 2-chloro group:

  • Enhances Electrophilicity: Facilitates nucleophilic substitution reactions, enabling derivatization (e.g., coupling with amines or thiols).
  • Modulates Bioactivity: Compared to methoxy or fluorine analogs (e.g., O-1302 derivatives), chloro-substituted thiazoles show improved binding to CNS targets (e.g., cannabinoid receptors) due to steric and electronic effects .
  • Methodological Tip: Replace the chloro group with other halogens via Pd-catalyzed cross-coupling to study SAR .

Q. How can discrepancies in reported biological activities of thiazole-piperidine hybrids be resolved?

Discrepancies may arise from:

  • Assay Conditions: Variations in cell lines (e.g., HEK293 vs. CHO), buffer pH, or incubation time. Standardize protocols using guidelines from journals like Chemical & Pharmaceutical Bulletin.
  • Enantiomeric Purity: Use chiral HPLC or asymmetric synthesis to isolate enantiomers, as stereochemistry impacts target affinity (e.g., piperidine ring conformation) .
  • Metabolic Stability: Compare microsomal stability data across species (e.g., human vs. rat liver microsomes) to identify species-specific degradation .

Q. What computational methods predict interactions with biological targets?

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 isoforms) or receptors.
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability.
  • ADMET Prediction: Tools like SwissADME or ACD/Labs Percepta estimate logP, bioavailability, and toxicity .

Q. How to design analogs to improve metabolic stability without compromising efficacy?

  • Bioisosteric Replacement: Substitute the ester group (methyl carboxylate) with amides or heterocycles (e.g., oxadiazoles) to resist esterase hydrolysis.
  • Prodrug Strategies: Introduce labile groups (e.g., tert-butyl esters) that cleave in target tissues.
  • Metabolite Identification: Use LC-MS/MS to detect Phase I/II metabolites and modify vulnerable sites .

Data Contradiction Analysis

Q. Conflicting reports on enzymatic inhibition potency: How to validate findings?

  • Dose-Response Curves: Ensure IC50_{50} values are calculated from ≥8 data points with replicates.
  • Enzyme Source: Compare recombinant vs. native enzymes (e.g., commercial vs. in-house purified).
  • Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .

Methodological Best Practices

  • Synthetic Optimization: Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) .
  • Crystallization: Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) for unambiguous structural confirmation .
  • Biological Assays: Validate target engagement using orthogonal methods (e.g., SPR and cellular thermal shift assays) .

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